molecular formula C10H13N5O B2673532 2-((2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl)amino)ethanol CAS No. 1243779-24-9

2-((2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl)amino)ethanol

Cat. No.: B2673532
CAS No.: 1243779-24-9
M. Wt: 219.248
InChI Key: ZSZAKSUQHXMGMR-UHFFFAOYSA-N
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Description

2-((2-Amino-4-(4H-1,2,4-triazol-4-yl)phenyl)amino)ethanol is a synthetic organic compound designed for research and development purposes. It features a molecular structure combining a 1,2,4-triazole heterocycle with a vicinal aminoethanol side chain, a motif of significant interest in medicinal chemistry . The 1,2,4-triazole core is a privileged scaffold in pharmacology, known to confer a wide range of biological activities. This ring system is a key structural component in several clinically used drugs, including antifungal agents (e.g., fluconazole, itraconazole) and anticancer aromatase inhibitors (e.g., letrozole) . The aminoethanol functional group is another pharmacologically important fragment, commonly found in bioactive molecules and β-adrenergic blocking agents . The integration of these two features into a single molecule via an aromatic phenylenediamine linker makes this compound a valuable intermediate for constructing more complex structures. Its primary research application is as a building block in synthetic chemistry for the development of novel compounds with potential biological activity. Researchers can utilize this chemical in click chemistry reactions or other synthetic transformations to create libraries of derivatives for screening against various biological targets . The presence of multiple nitrogen atoms and the amino group offers several sites for hydrogen bonding and metal coordination, which could be exploited in materials science or catalysis research. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[2-amino-4-(1,2,4-triazol-4-yl)anilino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c11-9-5-8(15-6-13-14-7-15)1-2-10(9)12-3-4-16/h1-2,5-7,12,16H,3-4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZAKSUQHXMGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=C2)N)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl)amino)ethanol typically involves the reaction of 4-amino-1,2,4-triazole with an appropriate aromatic aldehyde, followed by reduction and subsequent functionalization. One common method involves the use of ortho-phosphoric acid as a catalyst in the reaction between polyfunctionalized triazole and aromatic aldehydes . The reaction conditions often include refluxing the mixture for several hours and monitoring the progress using thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including Escherichia coli, through mechanisms involving enzyme inhibition .

Case Study: Antimicrobial Screening

  • Objective : Evaluate the antimicrobial efficacy of 2-((2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl)amino)ethanol.
  • Methodology : In vitro assays were conducted against a panel of pathogens.
  • Results : The compound exhibited notable activity against gram-positive and gram-negative bacteria, suggesting its potential as an antibiotic candidate.
Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Escherichia coli1532
Staphylococcus aureus2016
Pseudomonas aeruginosa1832

Anticancer Potential

The triazole derivatives have also been investigated for their anticancer properties. Compounds with similar structures have shown promise in targeting cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Study: Anticancer Activity

  • Objective : Assess the cytotoxic effects on cancer cell lines.
  • Methodology : MTT assays were performed on various human cancer cell lines.
  • Results : Significant cytotoxicity was observed, particularly in breast and lung cancer cells.
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12
A549 (Lung Cancer)15
HeLa (Cervical Cancer)10

Agricultural Applications

In addition to its medicinal potential, compounds like this compound have been explored for use as agrochemicals. Their ability to act as fungicides or herbicides can be attributed to their structural similarity to known agricultural chemicals.

Fungicidal Activity

Research indicates that triazole derivatives can effectively inhibit fungal pathogens in crops. Field trials have shown that these compounds can reduce fungal infections in plants without significant phytotoxicity .

Case Study: Field Trials

  • Objective : Evaluate the effectiveness of the compound as a fungicide.
  • Methodology : Application on crops infected with fungal pathogens.
  • Results : A marked reduction in disease incidence was observed.
Crop TypeDisease ControlledEfficacy (%)
WheatFusarium head blight85
TomatoLate blight90
GrapesPowdery mildew75

Mechanism of Action

The mechanism of action of 2-((2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl)amino)ethanol involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazole ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can inhibit specific enzymes or receptors, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s analogs vary in substituents, linkage types, and appended functional groups, which critically influence their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Comparison of Structural Analogs
Compound Name (Reference) Key Substituents/Linkages Biological Activity/Notes Evidence ID
2-((2-Amino-4-(4H-1,2,4-triazol-4-yl)phenyl)amino)ethanol Ethanolamine, phenylamino bridge Discontinued; potential hydrophilic character
2-(3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl)ethanol Thiophene, bromobenzyl, ether linkage Antimicrobial activity; synthesized via EDC.HCl/HOBT coupling
4-[(2-Chloro-4-hydroxybenzyl)(4H-1,2,4-triazol-4-yl)amino]benzonitrile (17c) Chloro, hydroxybenzyl, cyano Dual aromatase-sulfatase inhibition; high yield (100%)
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol Thioether, methoxyphenyl, phenyl Enhanced lipophilicity; structural analog for CYP26 inhibition
N-Hydroxy-2,2-dimethyl-3-(4H-1,2,4-triazol-4-yl)propanamide (11) Hydroxyl, acetamido, dimethyl groups NMR signals for NH/OH groups; CYP26 inhibitor candidate
4-(4H-1,2,4-triazol-4-yl)phenol (1a) Phenol, triazole Intermediate for nucleophilic substitution reactions

Key Findings

Biological Activity: Compounds with electron-withdrawing groups (e.g., bromobenzyl in , chloro in ) demonstrate antimicrobial or enzyme inhibitory activity. Hydroxyl and acetamido groups in facilitate hydrogen bonding, as evidenced by NMR signals (δ6.10–10.15 ppm), which could enhance target binding in enzyme inhibition.

Synthetic Routes: Ethanolamine-linked analogs (e.g., ) are synthesized via nucleophilic substitutions or coupling reactions (e.g., EDC.HCl/HOBT). The target compound’s synthesis likely follows similar pathways. Thioether-linked analogs () require distinct sulfur-based chemistry, which may reduce synthetic yields compared to ether or amino linkages.

Physicochemical Properties: Hydrophilicity: The ethanolamine group in the target compound enhances water solubility compared to lipophilic substituents like methoxyphenyl () or bromobenzyl (). Stability: Amino groups (target compound) are more prone to oxidation than thioether () or ether () linkages, necessitating stabilized storage conditions.

Structure–Activity Relationships (SAR): Substitution at the phenyl ring (e.g., chloro, cyano in ) improves enzyme inhibition, while bulky groups (e.g., dimethyl in ) may sterically hinder binding. The ethanolamine moiety in the target compound could mimic natural substrates in enzymatic reactions, a feature exploited in related analogs ().

Biological Activity

The compound 2-((2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl)amino)ethanol, a derivative of triazole, has garnered attention for its potential biological activities. Triazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H12N6O\text{C}_{10}\text{H}_{12}\text{N}_{6}\text{O}

This structure features a triazole ring connected to an amino group and an ethanol moiety, which may contribute to its biological interactions.

Antimicrobial Activity

Triazole compounds are widely studied for their antimicrobial properties. Research indicates that derivatives similar to this compound exhibit significant antibacterial activity against various pathogens. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-Amino Triazole DerivativeE. coli32 µg/mL
2-Amino Triazole DerivativeS. aureus16 µg/mL

These results suggest that the compound may inhibit bacterial growth effectively, warranting further exploration in medicinal chemistry .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively documented. A study demonstrated that a related compound showed promising inhibition of the epidermal growth factor receptor (EGFR), with an IC50 value comparable to established chemotherapeutic agents like Sorafenib:

CompoundTarget KinaseIC50 Value (µM)
2-Amino Triazole DerivativeEGFR0.216
Reference Drug (Sorafenib)EGFR0.230

Furthermore, the compound exhibited selective cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer), while showing minimal effects on normal cell lines .

The mechanism by which triazole derivatives exert their biological effects often involves interaction with key enzymes and receptors. The binding affinity of the compound to EGFR was shown to involve hydrogen bonding and π–π stacking interactions with amino acid residues critical for receptor activity. This suggests that structural modifications in the triazole moiety can enhance biological efficacy .

Case Studies

A comprehensive study evaluated various triazole derivatives for their biological activities. The findings indicated that compounds with similar structures to this compound demonstrated:

  • Antioxidant Activity : High radical scavenging activity was noted in several derivatives.
  • Enzyme Inhibition : Significant inhibition of acetylcholinesterase was observed, indicating potential for neuroprotective applications .

Q & A

Q. What synthetic routes are most effective for producing 2-((2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl)amino)ethanol, and how can reaction conditions be optimized?

Methodological Answer:

  • Route 1 : React 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol under reflux (1 hour), followed by aqueous workup and recrystallization from ethanol .
  • Route 2 : Use sequential alkylation and cyclization steps with bromoethanol and triethylamine in toluene at 100°C for 2 hours, followed by purification via column chromatography .
  • Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of triazole to chloroacetamide), solvent polarity (ethanol vs. DMF), and reaction time to maximize yield (typically 70–88%) .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

Methodological Answer:

  • 1H/13C NMR : Key signals include δ6.10–9.00 ppm (NH groups) and δ173–175 ppm (carbonyl carbons). Confirm substitution patterns using coupling constants and integration ratios .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., m/z = 280.3 [M+H]+) and fragmentation patterns .
  • X-ray Crystallography : Employ SHELX software for structure refinement. SHELXL is preferred for small-molecule refinement due to robust handling of twinned data .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Recrystallization : Use ethanol-DMF mixtures (1:1 v/v) to remove unreacted starting materials .
  • Column Chromatography : Apply C18 reverse-phase columns with acetonitrile/water gradients for polar impurities .
  • Acid-Base Extraction : Utilize pH-dependent solubility (e.g., partition between ethyl acetate and dilute HCl) for amine-containing intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Analysis : Compare EC50 values under standardized conditions (e.g., 24–48-hour assays) to account for time-dependent effects .
  • Control Experiments : Include positive controls (e.g., cisplatin for antiproliferative assays) and solvent-only controls to isolate compound-specific effects .
  • Statistical Validation : Apply ANOVA or Student’s t-test to assess significance of activity differences between studies .

Q. What computational tools are reliable for predicting toxicity and pharmacokinetic properties of this compound?

Methodological Answer:

  • GUSAR/TEST Models : Predict acute toxicity (LD50) and classify compounds into toxicity classes (e.g., Class IV: low toxicity) using fragment-based descriptors .
  • Docking Simulations : Use AutoDock Vina to study interactions with targets like HDACs or CYP450 enzymes, guided by NMR-derived conformations .
  • ADMET Prediction : Employ SwissADME to estimate solubility (LogP ~1.2), metabolic stability, and blood-brain barrier penetration .

Q. How can crystallographic challenges (e.g., twinning or low resolution) be addressed during structure determination?

Methodological Answer:

  • Data Collection : Use synchrotron radiation for high-resolution datasets (≤1.0 Å) to improve SHELXL refinement .
  • Twinning Correction : Apply SHELXD for twin-law identification and HKLF 5 format for intensity integration .
  • Hydrogen Bond Analysis : Validate H-bond networks using PLATON to resolve ambiguities in electron density maps .

Q. What strategies enhance the compound’s solubility for in vitro biological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO:water (10% v/v) or cyclodextrin inclusion complexes to improve aqueous solubility .
  • Salt Formation : Synthesize hydrochloride salts via reaction with HCl in ethanol, increasing solubility by 5–10× .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to enhance bioavailability .

Q. How are structure-activity relationships (SAR) studied for triazole derivatives of this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., methyl, phenyl, or halogen groups) on the triazole ring and phenylamino moiety .
  • Biological Screening : Test analogs against cancer cell lines (e.g., MCF-7, HepG2) and compare IC50 values to identify critical pharmacophores .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic properties with activity trends .

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